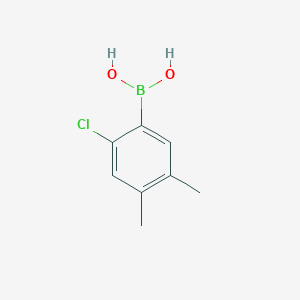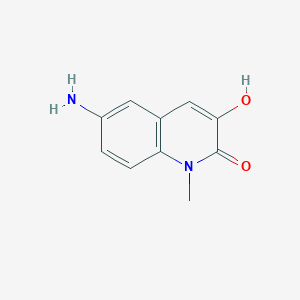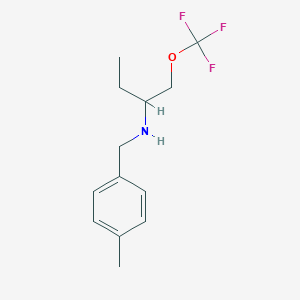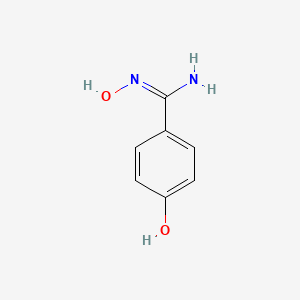![molecular formula C13H19NO2 B11758756 [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a 4-methyl-benzyl group, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Formation of the Isopropyl Group: This can be achieved through the alkylation of the amino group with isopropyl halide under basic conditions.
Formation of the Amino-Acetic Acid Moiety: This step involves the reaction of the intermediate with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.
Analyse Des Réactions Chimiques
Types of Reactions
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Isopropyl-(4-methyl-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
[Isopropyl-(4-methyl-benzyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14(9-13(15)16)8-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
DJKWFDYNFXXSCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)

![(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)

![tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)


![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)

